molecular formula C15H20O2 B8404947 4-(6,7,8,9-Tetrahydro-5H-5-benzocycloheptenyl)butyric acid

4-(6,7,8,9-Tetrahydro-5H-5-benzocycloheptenyl)butyric acid

Cat. No.: B8404947
M. Wt: 232.32 g/mol
InChI Key: MZXDADITQOAGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7,8,9-Tetrahydro-5H-5-benzocycloheptenyl)butyric acid is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)butanoic acid

InChI

InChI=1S/C15H20O2/c16-15(17)11-5-9-13-7-2-1-6-12-8-3-4-10-14(12)13/h3-4,8,10,13H,1-2,5-7,9,11H2,(H,16,17)

InChI Key

MZXDADITQOAGKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-(6,7,8,9-tetrahydro-5H-5-benzocycloheptenyl)butyrate (0.534 g) in methanol (10 ml) was added with 2 N aqueous sodium hydroxide (2 ml), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was added with 2 N aqueous hydrochloric acid and thereby made acidic, and the mixture was extracted with chloroform. The organic layer was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to quantitatively obtain the title compound.
Name
ethyl 4-(6,7,8,9-tetrahydro-5H-5-benzocycloheptenyl)butyrate
Quantity
0.534 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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